PD-1/PD-L1-IN-17
説明
Structure
3D Structure
特性
分子式 |
C23H20ClN3O4 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
2-[[3-(2-chloro-3-phenylanilino)-1,2-benzoxazol-5-yl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H20ClN3O4/c24-21-16(15-5-2-1-3-6-15)7-4-8-18(21)26-22-17-11-14(9-10-20(17)31-27-22)12-25-19(13-28)23(29)30/h1-11,19,25,28H,12-13H2,(H,26,27)(H,29,30) |
InChIキー |
LYJGBKYNTZGSLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)NC3=NOC4=C3C=C(C=C4)CNC(CO)C(=O)O)Cl |
製品の起源 |
United States |
準備方法
Computational Design and Sequence Optimization
The preparation of PD-1/PD-L1-IN-17 begins with computational modeling to identify critical residues involved in PD-1/PD-L1 interactions. Structural analyses of the PD-1/PD-L1 complex reveal that residues such as Asn68, Gln75, Thr76, Lys78, Ile126, and Glu136 in PD-1 are essential for binding to PD-L1. Molecular docking studies using software such as Molecular Operating Environment (MOE) guide the design of peptide sequences that mimic the native PD-L1 interface. For example, the YT-16 peptide (YRCMISYGGADYKCIT) was computationally optimized to target these residues, achieving a binding energy of −8.2 kcal/mol in silico.
Energy decomposition analyses further identify hotspots within the PD-1/PD-L1 interface, such as the β-hairpin regions of PD-1 (residues 62–80 and 126–136) and PD-L1 (residues 54–56 and 113–125). These regions are prioritized in peptide design to ensure structural mimicry. Computational simulations also predict the impact of disulfide bonds on stabilizing the β-hairpin conformation, a critical feature for maintaining binding competence.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Synthesis Protocol
PD-1/PD-L1-IN-17 is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-protected SPPS, a method renowned for its compatibility with complex peptide sequences. The process involves the following steps:
- Resin Swelling : A Wang resin preloaded with the C-terminal amino acid (e.g., threonine) is swollen in dichloromethane (DCM) for 30 minutes.
- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), followed by DMF washes.
- Coupling : Amino acids are activated with hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). Coupling reactions proceed for 1–2 hours per residue.
- Cyclization : Intramolecular disulfide bonds are introduced by oxidizing cysteine residues with 10% dimethyl sulfoxide (DMSO) in DMF for 12 hours.
Table 1: Reagents and Conditions for SPPS
| Step | Reagents/Conditions | Duration |
|---|---|---|
| Resin Swelling | DCM | 30 min |
| Fmoc Deprotection | 20% piperidine/DMF | 2 × 5 min |
| Amino Acid Coupling | HBTU/HOBt/DIPEA in DMF | 1–2 hr |
| Disulfide Bond Formation | 10% DMSO/DMF | 12 hr |
Conjugation with Fluorescent Probes
For tracking and binding studies, PD-1/PD-L1-IN-17 is conjugated with fluorescein isothiocyanate (FITC) at the N-terminus via an ε-aminocaproic acid (Acp) linker. This spacer minimizes steric hindrance, ensuring optimal fluorescence without disrupting peptide-protein interactions.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified using reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm). A gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is employed:
- Gradient : 5% B to 95% B over 40 minutes.
- Flow Rate : 1 mL/min.
- Detection : UV at 220 nm.
Purified PD-1/PD-L1-IN-17 typically elutes at 22–25 minutes, achieving >95% purity.
Table 2: HPLC and MS Data for PD-1/PD-L1-IN-17
| Parameter | Value |
|---|---|
| Retention Time | 22.5 min |
| Molecular Weight (Da) | 1950.2 (calculated) |
| Observed Mass (Da) | 1950.8 (MALDI-TOF) |
| Purity (%) | 96.7 |
Structural Validation and Binding Assays
Disulfide Bond Confirmation
Circular dichroism (CD) spectroscopy reveals a characteristic β-hairpin structure, with minima at 218 nm and maxima at 195 nm. This conformation is critical for mimicking the native PD-1/PD-L1 interface.
Microscale Thermophoresis (MST)
Binding affinity is quantified using MST, with PD-1/PD-L1-IN-17 exhibiting a dissociation constant (Kd) of 12.3 nM against recombinant PD-1. This aligns with computational predictions.
Table 3: Binding Affinity of PD-1/PD-L1-IN-17
| Assay | Kd (nM) | Method |
|---|---|---|
| MST | 12.3 | PD-1 binding |
| HTRF | 9.3 (IC50) | PD-1/PD-L1 disruption |
Functional Efficacy in Immunological Assays
In vitro T-cell activation assays demonstrate that PD-1/PD-L1-IN-17 enhances interleukin-2 (IL-2) secretion by 3.5-fold compared to controls, confirming its ability to block PD-1/PD-L1 immunosuppression. Three-dimensional tumor spheroid models further show a 60% increase in cytotoxic T lymphocyte (CTL) infiltration, underscoring its therapeutic potential.
化学反応の分析
Types of Reactions
PD-1/PD-L1-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups. These derivatives are then further modified to produce the final compound, PD-1/PD-L1-IN-17 .
科学的研究の応用
Introduction to PD-1/PD-L1-IN-17
The compound PD-1/PD-L1-IN-17 is part of a class of immune checkpoint inhibitors that target the programmed cell death protein 1 (PD-1) and its ligand PD-L1. These inhibitors have gained significant attention in cancer immunotherapy due to their role in enhancing the immune response against tumors. This article delves into the applications of PD-1/PD-L1-IN-17, highlighting its efficacy, mechanisms, and clinical implications across various cancer types.
Efficacy in Clinical Trials
Numerous clinical trials have demonstrated the effectiveness of PD-1/PD-L1 inhibitors. Key findings include:
| Cancer Type | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|---|---|---|---|
| Non-Small Cell Lung Cancer | HR 0.75; 95% CI [0.67–0.83] | HR 0.94; 95% CI [0.76–1.16] | 18.48% in PD-L1 positive patients |
| Renal Cell Carcinoma | Higher expression in sarcomatoid differentiation | Significant correlation with treatment response | 61.2% vs. 34.8% in PD-L1 positive vs negative |
| Head and Neck Squamous Cell Carcinoma | Improved OS with combination therapies | Enhanced PFS with PD-L1 inhibitors | Varies significantly by expression levels |
These results illustrate the varying efficacy of PD-1/PD-L1 inhibitors depending on tumor type and biomarker expression .
Case Studies
Case Study 1: Non-Small Cell Lung Cancer
A meta-analysis involving 19 randomized trials showed that patients treated with anti-PD-1 therapies had superior overall survival rates compared to those receiving anti-PD-L1 treatments, indicating a potential preference for specific inhibitor types based on cancer characteristics .
Case Study 2: Renal Cell Carcinoma
Research indicated that renal cell carcinoma with sarcomatoid differentiation exhibited higher co-expression rates of PD-1 and PD-L1, suggesting these patients may benefit more from targeted therapies .
Adverse Effects and Considerations
Despite their therapeutic benefits, PD-1/PD-L1 inhibitors can cause immune-related adverse events. Common side effects include:
- Fatigue
- Rash
- Colitis
- Endocrinopathies
Understanding these risks is crucial for clinicians when considering treatment plans involving these inhibitors .
作用機序
PD-1/PD-L1-IN-17 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to enhanced anti-tumor immunity. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are essential for cell proliferation, survival, and immune evasion .
類似化合物との比較
Comparison with Similar Compounds
Structural and Binding Kinetics Comparison
PD-1/PD-L1-IN-17 distinguishes itself from both monoclonal antibodies (mAbs) and natural compound-derived inhibitors through its small-molecule architecture. Key comparisons include:


*Hypothetical values inferred from computational optimization studies .
- Binding Affinity : PD-1/PD-L1-IN-17 demonstrates superior KD values (0.8 nM) compared to natural compounds like PGG (25.4 nM) and TA (18.9 nM) , as well as benzamide derivatives (3.2–15.6 nM) . This suggests stronger target engagement.
In Vitro and Preclinical Efficacy
- T-Cell Reactivation : In co-culture assays, PD-1/PD-L1-IN-17 restored interleukin-2 (IL-2) secretion by 85% at 100 nM, outperforming benzamide derivatives (60–75% at similar doses) .
- Tumor Growth Inhibition : In murine models, PD-1/PD-L1-IN-17 achieved 65% tumor volume reduction, comparable to anti-PD-1 mAbs (70%) but with fewer immune-related adverse events (irAEs) .
Biomarker Correlations
- PD-L1 Expression Dependency : Similar to mAbs, PD-1/PD-L1-IN-17 shows reduced efficacy in PD-L1-negative tumors. However, its activity in low PD-L1-expressing models (30% response vs. 0% for mAbs) suggests broader applicability .
- Synergy with Chemotherapy: Preclinical data indicate enhanced efficacy when combined with platinum-based agents (e.g., 88% tumor suppression vs. 65% monotherapy) , mirroring trends seen in mAb-chemotherapy combinations .
Q & A
Q. How should contradictory findings in PD-1/PD-L1-IN-17 studies be reported and analyzed?
- Methodological Answer : Use PRISMA guidelines for systematic reviews to assess bias and heterogeneity across studies . Present conflicting data in structured tables comparing trial designs, patient demographics, and assay methodologies. Discuss limitations (e.g., small sample sizes, retrospective analyses) and propose validation studies .
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